alpha-Tocopherol-d6 Acetate
CAS No.: 143731-16-2
Cat. No.: VC0135823
Molecular Formula: C31H52O3
Molecular Weight: 478.791
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 143731-16-2 |
---|---|
Molecular Formula | C31H52O3 |
Molecular Weight | 478.791 |
IUPAC Name | [(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
Standard InChI | InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31-/m1/s1/i5D3,7D3 |
Standard InChI Key | ZAKOWWREFLAJOT-JALLZHECSA-N |
SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
Introduction
Chemical Structure and Properties
Alpha-tocopherol-d6 acetate is characterized by the replacement of six hydrogen atoms with deuterium atoms in the methyl groups at positions 5 and 7 of the chromanol ring. This strategic labeling creates a compound that maintains identical chemical behavior to non-deuterated alpha-tocopherol acetate while being distinguishable by mass spectrometry techniques.
Chemical Identity
Property | Value |
---|---|
Chemical Name | [(2R)-2,8-Dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
CAS Registry Number | 143731-16-2 |
Molecular Formula | C31D6H46O3 |
Molecular Weight | 478.8 g/mol |
Synonyms | (+)-Alpha-Tocopheryl-D6 acetate, Vitamin E-D6 acetate, Tokoferol-d6 Acetate |
The molecular structure consists of a chromanol ring with a long phytyl side chain, identical to conventional alpha-tocopherol acetate except for the deuterium labeling. The specific positioning of the deuterium atoms in the methyl groups at positions 5 and 7 provides an ideal mass distinction for analytical applications .
Analytical Applications
Alpha-tocopherol-d6 acetate has become indispensable in analytical chemistry, particularly in the quantitative analysis of vitamin E in biological samples and pharmaceutical preparations.
Mass Spectrometric Analysis
The compound serves as an ideal internal standard for mass spectrometry due to its deuterium labeling. When used in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), alpha-tocopherol-d6 acetate allows for precise quantification of alpha-tocopherol in complex matrices. The six deuterium atoms create a mass shift that enables clear distinction between the internal standard and the analyte of interest .
Research applications utilizing alpha-tocopherol-d6 as an internal standard include:
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Combined analysis of retinol, alpha-tocopherol, and vitamin D metabolites in plasma samples
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Simultaneous determination of fat-soluble vitamins in human serum
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Analysis of vitamin E levels in pharmaceutical preparations and dietary supplements
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Multi-residue analysis of fat-soluble vitamins in plasma and amniotic fluid
Isotope Ratio Studies
The differential mass provided by the deuterium labeling allows researchers to conduct precise isotope ratio studies. In gas chromatography/mass spectrometry (GC/MS) applications, alpha-tocopherol-d6 acetate provides a reliable means to distinguish between different forms of vitamin E in the same sample .
Bioavailability Research Applications
One of the most significant contributions of alpha-tocopherol-d6 acetate has been in comparative bioavailability studies of different vitamin E forms. These studies have revolutionized our understanding of how the body processes natural versus synthetic vitamin E.
Comparative Bioavailability Studies
In landmark research, scientists have used alpha-tocopherol-d6 acetate alongside other deuterated forms to directly compare the bioavailability of synthetic all-rac-alpha-tocopheryl acetate with natural RRR-alpha-tocopheryl acetate. This approach allows researchers to administer both forms simultaneously to the same subject and independently track their metabolism and tissue distribution .
A seminal study administered an equimolar mixture of deuterated RRR-alpha-tocopheryl acetate (d3-labeled) and all-rac-alpha-tocopheryl acetate (d6-labeled) to human subjects. The results demonstrated that natural vitamin E (RRR form) has approximately twice the bioavailability of synthetic vitamin E, a ratio significantly higher than the previously accepted 1.36:1 .
Synthesis and Production
The production of alpha-tocopherol-d6 acetate involves specialized deuteration processes to introduce six deuterium atoms at specific positions in the alpha-tocopherol molecule.
Synthetic Pathway
While the specific synthesis of alpha-tocopherol-d6 acetate isn't detailed in the search results, it likely follows similar pathways to the parent compound with modifications for deuterium incorporation. The general pathway for alpha-tocopherol acetate production involves:
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Condensation of trimethylhydroquinone (TMHQ) with isophytol in the presence of a catalyst system
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Esterification with acetic anhydride to yield the acetate form
For the deuterated version, the synthesis would require preparing deuterated precursors or introducing deuterium at specific methyl positions through specialized reactions. This level of precision requires advanced synthetic techniques and carefully controlled reaction conditions.
Supplier | Product Form | Concentration | Package Size | Price (as of 2025) |
---|---|---|---|---|
CymitQuimica | Solid | N/A | 1 mg | 573.00 € |
CymitQuimica | Solid | N/A | 10 mg | 3,861.00 € |
Sigma-Aldrich | Solution | 500 μg/mL in methanol | 1 mL ampule | Not specified |
Biological Activity and Metabolism
Although alpha-tocopherol-d6 acetate is primarily used as an analytical tool rather than a therapeutic agent, its biological behavior closely mirrors that of conventional alpha-tocopherol acetate.
Applications in Vitamin E Research
Alpha-tocopherol-d6 acetate has contributed significantly to our understanding of vitamin E metabolism and function.
Recent Research Advances
Recent studies using alpha-tocopherol-d6 acetate have helped to elucidate:
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The differential tissue distribution patterns of natural versus synthetic vitamin E forms
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The kinetics of vitamin E absorption, metabolism, and excretion
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The bioavailability of vitamin E from different food sources and supplement formulations
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The incorporation of vitamin E into cellular membranes and lipoproteins
These findings have practical implications for nutritional recommendations and supplement formulation, particularly for populations at risk of vitamin E deficiency.
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